molecular formula C8H7ClN4 B1594218 6-Chloro-9-cyclopropyl-9h-purine CAS No. 6627-30-1

6-Chloro-9-cyclopropyl-9h-purine

Cat. No. B1594218
CAS RN: 6627-30-1
M. Wt: 194.62 g/mol
InChI Key: PSQPMAOEUNCGBD-UHFFFAOYSA-N
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Description

6-Chloro-9-cyclopropyl-9H-purine is a chemical compound with the molecular weight of 194.62 .


Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-9-cyclopropyl-9H-purine . The InChI code is 1S/C8H7ClN4/c9-7-6-8(11-3-10-7)13(4-12-6)5-1-2-5/h3-5H,1-2H2 .


Physical And Chemical Properties Analysis

6-Chloro-9-cyclopropyl-9H-purine is a solid substance . It has a molecular weight of 194.62 .

Scientific Research Applications

Antiviral Applications

6-Chloro-9-cyclopropyl-9H-purine has been explored for its antiviral properties. For instance, Kelley, Linn, and Selway (1989) synthesized a series of purines including derivatives of 6-chloro-9H-purine for antirhinovirus activity, demonstrating their potential in combating viruses like the rhinovirus (Kelley, Linn, & Selway, 1989).

Antimycobacterial Properties

Research by Bakkestuen, Gundersen, and Utenova (2005) indicates that derivatives of 6-chloro-9H-purine, such as 9-benzyl-6-(2-furyl)purines, show promise in treating Mycobacterium tuberculosis. These compounds, especially those with electron-donating substituents, have demonstrated significant antimycobacterial activity (Bakkestuen, Gundersen, & Utenova, 2005).

Anticonvulsant Potential

Kelley et al. (1988) explored 9-alkyl-6-substituted-purines, derived from 6-chloropurine, for their anticonvulsant properties against seizures in rats. This study opened up possibilities for 6-chloro-9H-purine derivatives as new classes of anticonvulsant agents (Kelley et al., 1988).

Synthesis of Nucleoside Analogs

Research on the synthesis of nucleoside analogs has utilized 6-chloro-9H-purine as a key intermediate. Szarek, Vyas, and Achmatowicz (1975) synthesized various nucleoside analogs, including 6-chloro-9-(1,4-oxathian-2-yl)-9H-purine, highlighting the compound's utility in creating complex organic molecules (Szarek, Vyas, & Achmatowicz, 1975).

Eco-Friendly Synthesis Methods

Maddila, Momin, Lavanya, and Rao (2016) reported an eco-friendly synthesis approach for 6-chloro-8-substituted-9H-purine derivatives. This method uses cellulose sulfuric acid as a catalyst and offers several advantages like high yields and mild reaction conditions, emphasizing the compound's versatility in green chemistry applications (Maddila, Momin, Lavanya, & Rao, 2016).

Safety and Hazards

This compound may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

6-chloro-9-cyclopropylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-6-8(11-3-10-7)13(4-12-6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQPMAOEUNCGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289396
Record name 6-chloro-9-cyclopropyl-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6627-30-1
Record name 6627-30-1
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Record name 6-chloro-9-cyclopropyl-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-9-cyclopropyl-9H-purine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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